molecular formula C9H12ClNO B13153403 4-(Chloromethyl)-2-ethoxy-6-methylpyridine

4-(Chloromethyl)-2-ethoxy-6-methylpyridine

Cat. No.: B13153403
M. Wt: 185.65 g/mol
InChI Key: WFNHHLGVJRDZKW-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-ethoxy-6-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group at the 4-position, an ethoxy group at the 2-position, and a methyl group at the 6-position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-ethoxy-6-methylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 2-ethoxy-6-methylpyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require heating to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-ethoxy-6-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

4-(Chloromethyl)-2-ethoxy-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-ethoxy-6-methylpyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The ethoxy and methyl groups may influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4-ethoxy-6-methylpyridine: Similar structure but with different substitution pattern.

    4-Chloromethyl-2-methoxy-6-methylpyridine: Similar structure with a methoxy group instead of an ethoxy group.

    4-Chloromethyl-2-ethoxy-5-methylpyridine: Similar structure with the methyl group at the 5-position.

Uniqueness

4-(Chloromethyl)-2-ethoxy-6-methylpyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the ethoxy group at the 2-position and the chloromethyl group at the 4-position provides distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

4-(chloromethyl)-2-ethoxy-6-methylpyridine

InChI

InChI=1S/C9H12ClNO/c1-3-12-9-5-8(6-10)4-7(2)11-9/h4-5H,3,6H2,1-2H3

InChI Key

WFNHHLGVJRDZKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC(=C1)CCl)C

Origin of Product

United States

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